molecular formula C9H7NO2S B573763 8H-[1,3]dioxino[5,4-f][1,3]benzothiazole CAS No. 174451-51-5

8H-[1,3]dioxino[5,4-f][1,3]benzothiazole

Cat. No.: B573763
CAS No.: 174451-51-5
M. Wt: 193.22
InChI Key: RZIQVZFMJDQMDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8H-[1,3]Dioxino[5,4-f]benzothiazole is a heterocyclic compound that contains both oxygen and sulfur atoms within its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8H-[1,3]Dioxino[5,4-f]benzothiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with glyoxal in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or acetic acid .

Industrial Production Methods

Industrial production methods for 8H-[1,3]Dioxino[5,4-f]benzothiazole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

8H-[1,3]Dioxino[5,4-f]benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

8H-[1,3]Dioxino[5,4-f]benzothiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8H-[1,3]Dioxino[5,4-f]benzothiazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8H-[1,3]Dioxino[5,4-f]benzothiazole is unique due to its combined oxygen and sulfur heterocyclic structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

174451-51-5

Molecular Formula

C9H7NO2S

Molecular Weight

193.22

IUPAC Name

8H-[1,3]dioxino[5,4-f][1,3]benzothiazole

InChI

InChI=1S/C9H7NO2S/c1-6-3-11-5-12-8(6)2-9-7(1)10-4-13-9/h1-2,4H,3,5H2

InChI Key

RZIQVZFMJDQMDU-UHFFFAOYSA-N

SMILES

C1C2=CC3=C(C=C2OCO1)SC=N3

Synonyms

8H-[1,3]Dioxino[5,4-f]benzothiazole(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.